Cas no 2228459-57-0 (1-1-(4-ethynylphenyl)cyclopropylethan-1-amine)
1-1-(4-ethynylphenyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-1-(4-ethynylphenyl)cyclopropylethan-1-amine
- 1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine
- 2228459-57-0
- EN300-1762539
-
- Inchi: 1S/C13H15N/c1-3-11-4-6-12(7-5-11)13(8-9-13)10(2)14/h1,4-7,10H,8-9,14H2,2H3
- InChI Key: HKIUKSFXIDLTFN-UHFFFAOYSA-N
- SMILES: NC(C)C1(C2C=CC(C#C)=CC=2)CC1
Computed Properties
- Exact Mass: 185.120449483g/mol
- Monoisotopic Mass: 185.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
1-1-(4-ethynylphenyl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1762539-0.05g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 0.05g |
$1188.0 | 2023-09-20 | ||
| Enamine | EN300-1762539-0.1g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 0.1g |
$1244.0 | 2023-09-20 | ||
| Enamine | EN300-1762539-0.25g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 0.25g |
$1300.0 | 2023-09-20 | ||
| Enamine | EN300-1762539-0.5g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 0.5g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1762539-1.0g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1762539-2.5g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 2.5g |
$2771.0 | 2023-09-20 | ||
| Enamine | EN300-1762539-5.0g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1762539-10.0g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1762539-1g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 1g |
$1414.0 | 2023-09-20 | ||
| Enamine | EN300-1762539-5g |
1-[1-(4-ethynylphenyl)cyclopropyl]ethan-1-amine |
2228459-57-0 | 5g |
$4102.0 | 2023-09-20 |
1-1-(4-ethynylphenyl)cyclopropylethan-1-amine Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 1-1-(4-ethynylphenyl)cyclopropylethan-1-amine
1-1-(4-Ethynylphenyl)cyclopropylethan-1-amine (CAS No. 2228459-57-0)
1-1-(4-Ethynylphenyl)cyclopropylethan-1-amine, also known by its CAS registry number CAS No. 2228459-57-0, is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound has garnered attention due to its unique structural features and potential for functionalization in various chemical reactions. Recent advancements in synthetic methodologies have further enhanced its utility, making it a valuable tool in contemporary research.
The molecular structure of 1-1-(4-Ethynylphenyl)cyclopropylethan-1-amine comprises a cyclopropane ring fused with an ethanamine group, which is further substituted by a 4-ethynylphenyl moiety. This combination of structural elements endows the compound with distinctive electronic and steric properties. The presence of the ethynyl group introduces reactivity that can be exploited in click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), which has been extensively studied in recent years.
Recent studies have highlighted the potential of CAS No. 2228459-57-0 as a building block for constructing complex molecular architectures. Researchers have demonstrated its ability to participate in various coupling reactions, including Sonogashira and Heck reactions, which are pivotal in organic synthesis. These findings underscore its role as a key intermediate in the development of bioactive molecules and advanced materials.
In terms of pharmacological applications, 1-1-(4-Ethynylphenyl)cyclopropylethan-1-amine has shown promise as a precursor for drug discovery efforts targeting various therapeutic areas. Its ability to undergo site-specific modifications allows for the generation of analogs with tailored bioactivity and pharmacokinetic profiles. For instance, recent investigations have explored its use in designing inhibitors for enzyme targets implicated in cancer and neurodegenerative diseases.
The synthesis of CAS No. 2228459-57-0 typically involves multi-step processes that leverage modern synthetic techniques, such as transition metal catalysis and organocatalysis. These methods not only enhance the efficiency of the synthesis but also contribute to the sustainability of chemical processes, aligning with current trends toward greener chemistry.
In conclusion, 1-1-(4-Ethynylphenyl)cyclopropylethan-1-amine (CAS No. 2228459-57) stands out as a valuable compound with diverse applications across multiple disciplines. Its structural versatility, combined with recent advancements in synthetic methodologies and pharmacological research, positions it as a key player in future innovations within the chemical sciences.
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